N-(5-(2-(苯磺酰基)乙基)-1,3,4-恶二唑-2-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

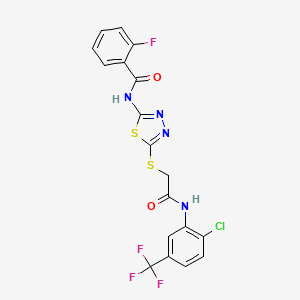

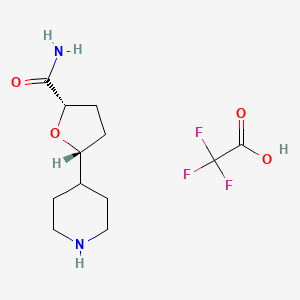

The compound N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities. These compounds have garnered significant interest in the research community due to their potential therapeutic applications. The specific compound is structurally related to other N-substituted derivatives of 1,3,4-oxadiazole that have been synthesized and studied for their antibacterial properties .

Synthesis Analysis

The synthesis of related N-substituted derivatives involves multiple steps, starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. This intermediate is then converted into 1-(phenylsulfonyl)piperidin-4-carbohydrazide and subsequently into 5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol. The final target compounds are synthesized by reacting this thiol with various N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and a polar aprotic solvent .

Molecular Structure Analysis

The molecular structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, has been established through spectral analysis and X-ray diffraction studies. This compound crystallizes in the monoclinic space group P21/n, with specific lattice parameters and crystallizes with N,N-dimethylformamide. The crystal structure is characterized by various intermolecular interactions, including N–H···S, C–H···O, and N–H···O hydrogen bonds, as well as π···π interactions between aromatic rings .

Chemical Reactions Analysis

While the specific chemical reactions of N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide are not detailed in the provided data, the synthesis of similar compounds suggests that these molecules can participate in reactions typical for 1,3,4-oxadiazole derivatives. These reactions may include nucleophilic substitution and interactions with various reagents to form different N-substituted derivatives, which can be used to modify the biological activity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds synthesized in the study include their ability to form crystalline structures with specific space groups and lattice parameters. The spectral data, such as 1H-NMR, IR, and mass spectral data, are used to elucidate the structures of these compounds. The antibacterial screening of these compounds indicates that they exhibit moderate to significant activity against both Gram-negative and Gram-positive bacteria, suggesting that they have potential as antibacterial agents .

科学研究应用

合成和光谱分析

N-取代的2-(5-(1-(苯磺酰基)哌啶-4-基)-1,3,4-恶二唑-2-基硫代)乙酰胺的合成展示了由于其生物活性而对含恶二唑化合物的研究兴趣。这些化合物通过一系列步骤合成,从苯磺酰氯开始,得到对革兰氏阴性菌和革兰氏阳性菌均表现出中等到显着的抗菌活性的目标化合物(Khalid 等人,2016 年)。

抗菌活性

采用绿色方法合成噻吩基吡唑和异恶唑,得到对枯草芽孢杆菌表现出潜在抗菌活性和对黑曲霉表现出抗真菌活性的化合物(Sowmya 等人,2018 年)。

药物代谢研究

使用密苏里放线菌探索了生物催化在药物代谢中的应用,LY451395 是一种联芳基-双磺酰胺 AMPA 受体增强剂。这项研究提供了见解,用于产生哺乳动物代谢物,用于结构表征和临床研究监测(Zmijewski 等人,2006 年)。

抗癌评估

对 N-取代衍生物进行抗癌活性的研究表明,某些合成的化合物对癌细胞系(包括 MCF-7、A549、Colo-205 和 A2780)表现出中等到优异的活性,突出了这些化合物在抗癌治疗中的潜力(Ravinaik 等人,2021 年)。

作用机制

Target of Action

The primary target of N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide interacts with COX-2, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the production of prostaglandins, which are key mediators of inflammation . This can lead to a decrease in symptoms associated with inflammation, such as pain and swelling .

Result of Action

The inhibition of COX-2 by N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation, which can alleviate symptoms such as pain and swelling .

未来方向

属性

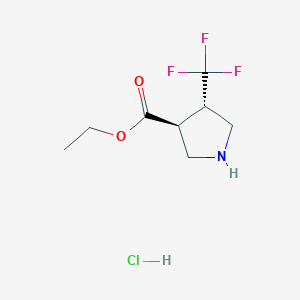

IUPAC Name |

N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S2/c19-14(12-7-4-9-23-12)16-15-18-17-13(22-15)8-10-24(20,21)11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMDCPXLWPSUHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(O2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Cyclopropylsulfamoyl)methyl]benzoic acid](/img/structure/B2525748.png)

![4-N-Cyclopropyl-4-N-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2525750.png)

![Ethyl 4-[4-[(5-ethoxycarbonyl-4-methylthiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2525755.png)

![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B2525762.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2525765.png)